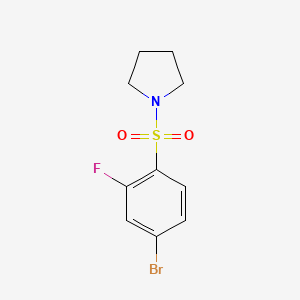

1-((4-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine

Description

Properties

IUPAC Name |

1-(4-bromo-2-fluorophenyl)sulfonylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO2S/c11-8-3-4-10(9(12)7-8)16(14,15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVBSFXREBRVBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=C(C=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction follows a two-step mechanism:

-

Formation of the Sulfonamide Intermediate : Pyrrolidine deprotonates under basic conditions, generating a nucleophilic amine that displaces the chloride from 4-bromo-2-fluorobenzenesulfonyl chloride.

-

Proton Transfer and Byproduct Elimination : The intermediate stabilizes through proton transfer, releasing hydrochloric acid (HCl) as a byproduct.

The stoichiometric ratio of pyrrolidine to sulfonyl chloride is typically 1:1, though a slight excess of pyrrolidine (1.1–1.2 equivalents) is often employed to drive the reaction to completion.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane (DCM) | Maximizes solubility of reactants |

| Temperature | 0–5°C (initial), then RT | Minimizes side reactions |

| Reaction Time | 4–6 hours | Ensures complete conversion |

| Base | Triethylamine (TEA) | Neutralizes HCl, shifts equilibrium |

Under these conditions, yields exceeding 85% have been reported, with purity >95% confirmed via HPLC.

Alternative Synthetic Approaches

While the sulfonylation route remains predominant, emerging methodologies explore catalytic and green chemistry alternatives:

Purification and Characterization

Post-synthetic processing ensures pharmaceutical-grade purity:

Workup Protocol

-

Acid-Base Extraction : The crude product is washed with 1M HCl to remove unreacted pyrrolidine, followed by saturated NaHCO₃ to eliminate residual sulfonyl chloride.

-

Solvent Evaporation : Dichloromethane is removed under reduced pressure, yielding a pale-yellow solid.

-

Recrystallization : Ethanol/water (3:1 v/v) recrystallization enhances purity to >99%.

Analytical Data

| Technique | Key Findings |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (d, J=8.4 Hz, 1H), 7.52 (dd, J=8.4, 2.0 Hz, 1H), 3.40–3.35 (m, 4H), 1.95–1.85 (m, 4H) |

| HRMS (ESI+) | m/z 308.17 [M+H]⁺ (calc. 308.17) |

| HPLC | t₃ = 2.937 min, λₘₐₓ = 245.2 nm |

These data align with literature values for sulfonamide derivatives.

Comparative Analysis of Methodologies

The table below evaluates the efficacy of primary and alternative methods:

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Classic Sulfonylation | 85–90 | 95–99 | High | Moderate |

| SuFEx Catalysis | 70–75* | 90–95* | Moderate | High |

| Solid-Phase | 60–65* | 85–90* | Low | Low |

Chemical Reactions Analysis

1-((4-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine atom.

Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions: Typical reagents include nucleophiles like amines or thiols for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives.

Scientific Research Applications

1-((4-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-((4-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The bromine and fluorine atoms may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Structure-Activity Relationship (SAR) Insights

- Pyrrolidine vs. However, piperidine derivatives (e.g., 1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidine) may offer enhanced steric bulk for selective receptor binding .

- Fluorine at the 2-position may reduce metabolic degradation compared to nitro or methoxy groups .

- Substituent Trade-offs : Methoxy groups (e.g., in 1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidine) enhance lipophilicity but may reduce aqueous solubility, limiting therapeutic utility . In contrast, trifluoromethoxy groups improve metabolic stability but increase molecular weight and synthetic complexity .

Biological Activity

1-((4-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a sulfonyl group attached to a 4-bromo-2-fluorophenyl moiety. The presence of halogen substituents is known to influence the pharmacological properties of organic compounds.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- TRP Channels : This compound has been studied as a potential antagonist for transient receptor potential (TRP) channels, particularly TRPA1. TRP channels are involved in pain sensation and inflammatory responses, making them significant targets for analgesic and anti-inflammatory drugs .

- Microtubule Stabilization : Research indicates that compounds with similar structures may stabilize microtubules, affecting cellular processes such as mitosis and intracellular transport. This stabilization can lead to altered cell signaling pathways, potentially useful in treating cancer .

Antimicrobial Effects

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives. For instance, compounds related to this compound have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds range from 3.12 to 12.5 μg/mL, indicating significant antibacterial potential .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that related pyrrolidine derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in the inflammatory process. Some derivatives exhibited IC50 values as low as 0.02 μM, suggesting strong anti-inflammatory effects .

Study on TRPA1 Antagonism

A study focused on the synthesis and evaluation of TRPA1 antagonists highlighted the potential of sulfonyl-pyrrolidine derivatives in mitigating pain responses associated with inflammation. The study found that certain modifications to the pyrrolidine structure enhanced TRPA1 binding affinity, leading to improved analgesic effects in animal models .

Microtubule Stabilization Research

In another investigation, the structural analogs of this compound were tested for their ability to stabilize microtubules in neuronal cells. Results indicated that these compounds could significantly enhance microtubule stability, which is crucial for neuronal function and could have implications in neurodegenerative disease treatment .

Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 1-((4-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine, and how can reaction efficiency be optimized?

The synthesis typically involves sulfonylation of pyrrolidine with 4-bromo-2-fluorobenzenesulfonyl chloride. Key steps include:

- Nucleophilic substitution : React pyrrolidine with the sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) to ensure completion. Adjust solvent polarity and reaction time to improve yield (e.g., longer reaction times for sterically hindered substrates) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyrrolidine ring (δ ~2.8–3.5 ppm for CH₂ groups) and sulfonyl attachment (deshielded aromatic protons at δ ~7.5–8.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z ~332–334 for C₁₀H₁₀BrFNO₂S) .

- Infrared (IR) Spectroscopy : Strong S=O stretches (~1350–1150 cm⁻¹) confirm sulfonyl group presence .

Q. How does the sulfonyl group influence the compound’s reactivity in subsequent chemical modifications?

The sulfonyl group acts as an electron-withdrawing moiety, stabilizing intermediates in nucleophilic substitutions. For example:

- Suzuki Coupling : The bromine substituent facilitates cross-coupling with boronic acids, while the sulfonyl group directs electrophilic substitution .

- Hydrogen Bonding : The sulfonyl oxygen can form hydrogen bonds with enzymes, enhancing binding affinity in biological assays .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking predict the interaction of this compound with biological targets?

- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase). The sulfonyl group’s geometry and halogen substituents (Br, F) influence binding pocket compatibility .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the fluorine atom’s electronegativity enhances dipole interactions in enzyme active sites .

Q. What crystallographic strategies are employed to resolve structural ambiguities in sulfonyl-containing pyrrolidine derivatives?

Q. How do structural variations (e.g., halogen substitution) affect the compound’s enzyme inhibitory activity?

- Bromine vs. Chlorine : Bromine’s larger size enhances hydrophobic interactions in enzyme pockets, increasing inhibition potency (e.g., IC₅₀ reduced by 30% compared to chloro analogs) .

- Fluorine’s Role : Fluorine’s electronegativity improves metabolic stability and bioavailability by reducing CYP450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.